5,6-Dichloropyridin-2-amine
Overview
Description
5,6-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It has a molecular weight of 163.01 and is a solid in its physical form . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 5,6-Dichloropyridin-2-amine involves a reaction with hydrogen chloride in ethanol and water at 85 - 90℃ for 4 hours . The reaction mixture is then cooled to room temperature and evaporated down to a small volume .Molecular Structure Analysis
The InChI code for 5,6-Dichloropyridin-2-amine is 1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) . This indicates the presence of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
5,6-Dichloropyridin-2-amine is a solid at room temperature . It has a molecular weight of 163.01 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.49, indicating its lipophilicity .Scientific Research Applications
Design and Synthesis of Novel Derivatives
One significant application of 5,6-Dichloropyridin-2-amine is in the design and synthesis of novel pharmacophoric inhibitors. For instance, it has been used as a starting point in the development of highly potent molecular scaffolds for Phosphodiesterase 10A (PDE10A) antagonists. These derivatives, such as the diarylated pyridin-2(1H)-one derivatives, have shown good potency and selectivity in pharmacological evaluations, indicating their potential in treating disorders associated with PDE10A activity (Lingam et al., 2015).
Pharmacological Evaluation
Another crucial application involves the pharmacological evaluation of the synthesized derivatives. Compounds developed from 5,6-Dichloropyridin-2-amine have been assessed for their antiarrhythmic efficacy, CNS toxicity, and potential as 5-HT3 antagonists. These evaluations provide insights into the therapeutic index of these compounds, their mechanism of action, and their potential side effects, guiding further optimization for clinical applications (Tenthorey et al., 1981; Matsui et al., 1992).
Mechanistic Studies and Molecular Interactions
Mechanistic studies and molecular interactions of compounds derived from 5,6-Dichloropyridin-2-amine have also been a significant focus. Research has been conducted to understand how these compounds interact with DNA, their binding affinities, and their anti-inflammatory activities. Such studies are crucial in determining the molecular basis of the therapeutic effects and potential toxicity of these compounds, aiding in the rational design of safer and more effective drugs (Bhuvaneswari et al., 2020).
Safety And Hazards
The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,6-dichloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULBBYYBHKFKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704652 | |
Record name | 5,6-Dichloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridin-2-amine | |
CAS RN |
1192814-45-1 | |
Record name | 5,6-Dichloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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